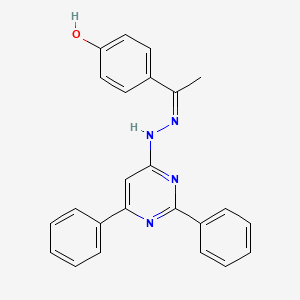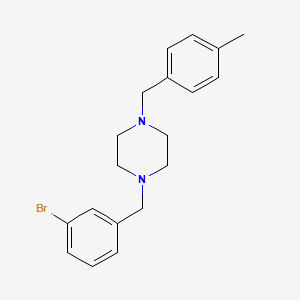
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 4-hydroxyacetophenone and 2,6-diphenyl-4-pyrimidinylhydrazine, and its unique structure has led to a range of interesting properties and potential uses.
作用机制
The mechanism of action of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory effects, and can protect against oxidative stress-induced damage in vitro.
实验室实验的优点和局限性
One of the main advantages of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to have a range of interesting properties, and its unique structure could make it a valuable tool for drug discovery and development. However, there are also several limitations associated with the use of this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several potential future directions for the study of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its derivatives. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the structure-activity relationships of this compound and its derivatives, in order to identify more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成方法
The synthesis of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone typically involves the reaction of 4-hydroxyacetophenone with 2,6-diphenyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. Several different methods have been reported for the synthesis of this compound, including refluxing the reactants in ethanol or methanol, or using microwave-assisted synthesis techniques.
科学研究应用
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.
属性
IUPAC Name |
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17(18-12-14-21(29)15-13-18)27-28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16,29H,1H3,(H,25,26,28)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIXOGEWFJVKC-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082485.png)

![ethyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6082496.png)
![3-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B6082503.png)
![ethyl 4-[7-oxo-3-(2-thienyl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6082508.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![4-chlorobenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6082525.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6082536.png)
![6-hydroxy-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6082538.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6082539.png)

![2-[1-(2-fluorobenzyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6082546.png)
![N-ethyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082554.png)
![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)